molecular formula C9H13ClO4S B6201638 rac-methyl (1R,5S,6R,7S)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate CAS No. 2694063-20-0

rac-methyl (1R,5S,6R,7S)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B6201638
CAS No.: 2694063-20-0
M. Wt: 252.7
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Description

rac-methyl (1R,5S,6R,7S)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate: is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of a chlorosulfonyl group and a carboxylate group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,5S,6R,7S)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the chlorosulfonyl group: This step involves the chlorosulfonation of the bicyclic core using chlorosulfonic acid under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and chlorosulfonation steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (1R,5S,6R,7S)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chlorosulfonyl group or to reduce other functional groups within the molecule.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to substitute the chlorosulfonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-methyl (1R,5S,6R,7S)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-methyl (1R,5S,6R,7S)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, making it useful in biochemical research and drug development.

Comparison with Similar Compounds

Similar Compounds

  • rac-methyl (1R,5S,6R,7S)-7-(sulfonyloxy)bicyclo[3.2.0]heptane-6-carboxylate
  • rac-methyl (1R,5S,6R,7S)-7-(bromosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate
  • rac-methyl (1R,5S,6R,7S)-7-(fluorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate

Uniqueness

The uniqueness of rac-methyl (1R,5S,6R,7S)-7-(chlorosulfonyl)bicyclo[3.2.0]heptane-6-carboxylate lies in its specific reactivity due to the chlorosulfonyl group. This makes it particularly useful for applications requiring selective modification of biomolecules. Additionally, its bicyclic structure provides a rigid framework that can be advantageous in the design of new compounds with specific biological activities.

Properties

CAS No.

2694063-20-0

Molecular Formula

C9H13ClO4S

Molecular Weight

252.7

Purity

95

Origin of Product

United States

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